Bendamustine Isopropyl Ester
Overview
Description
Bendamustine Isopropyl Ester is a derivative of Bendamustine, an alkylating agent . The IUPAC name for this compound is Isopropyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate . It has a molecular formula of C19H27Cl2N3O2 and a molecular weight of 400.3 g/mol .
Molecular Structure Analysis
This compound contains a total of 54 bonds, including 27 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic tertiary amine, and 1 Imidazole .Chemical Reactions Analysis
Bendamustine esters have been found to be considerably more potent cytotoxic agents than the parent compound against a broad panel of human cancer cell types, including hematologic and solid malignancies . The exact chemical reactions involved are not detailed in the search results.Physical and Chemical Properties Analysis
This compound is a solid compound . It is soluble in methanol and DMSO . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Increased Cytotoxicity Against Cancer Cells
Esters of Bendamustine, such as Bendamustine Isopropyl Ester, exhibit considerably higher cytotoxicity than Bendamustine itself against a broad panel of human cancer cell types, including hematologic and solid malignancies. These esters, especially the basic esters, are up to approximately 100 times more effective and show increased expression of p53 and higher fractions of early apoptotic cancer cells (Huber et al., 2015).
Stability in Plasma
The stability of Bendamustine esters, including this compound, has been analyzed in plasma. Some derivatives like methyl, ethyl, and morpholinoethyl esters are considerably more stable, with half-lives ranging between 41 and 116 minutes (Huber et al., 2015).
Optimization of Synthesis
Research has been conducted to optimize the synthesis of Bendamustine derivatives, including this compound. The aim is to improve the performance of the technology for producing these esters in a flow microreactor, enhancing productivity and stability (Moldavsky et al., 2020).
Nanoparticle-Based Formulation
The alkyl ester of Bendamustine has been encapsulated in human serum albumin (HSA) to form nanoparticles. This formulation allows high concentrations of the alkyl ester of Bendamustine to be localized at the tumor site, leading to inhibition of DNA, RNA, and protein synthesis, and subsequently, apoptosis (Definitions, 2020).
Improved Cytotoxicity in Derivatives
Modifications to related nitrogen mustards, including Bendamustine, have shown increased cytotoxicity against various cancer cells, suggesting these novel cytostatics are of interest for analyzing correlations between cytotoxicity and membrane transport and for the treatment of malignancies (Antoni & Bernhardt, 2020).
Mechanism of Action
Target of Action
Bendamustine Impurity C, also known as Bendamustine Isopropyl Ester, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are both active and quiescent cells . It forms electrophilic alkyl groups that covalently bond to other molecules .
Mode of Action
This compound, as an alkylating agent, causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death . The exact mechanism of action is still unknown .
Biochemical Pathways
The biochemical pathways affected by this compound are related to DNA synthesis and repair. The compound’s ability to form crosslinks between DNA bases disrupts the normal function of DNA, leading to cell death .
Pharmacokinetics
Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve .
Result of Action
The result of the action of this compound is cell death. This is achieved through the formation of intra- and inter-strand crosslinks between DNA bases, which disrupts the normal function of DNA and leads to cell death .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, humidity, and photolysis . These factors can lead to the formation of impurities and degradation products in the drug substance or drug product . Therefore, the action, efficacy, and stability of this compound can be affected by these environmental conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bendamustine Isopropyl Ester interacts with various enzymes, proteins, and other biomolecules. It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to be a potent cytotoxic agent against a broad panel of human cancer cell types, including hematologic and solid malignancies . It influences cell function by causing a higher fraction of early apoptotic cancer cells and increased expression of p53 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to exert its effects at the molecular level. It forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases . This results in cell death, making it an effective cytotoxic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes hydrolysis, which is the primary metabolic process . Other metabolic pathways observed include cysteine conjugation of the mechlorethamine moiety, and N-demethylation and γ-hydroxylation .
Properties
IUPAC Name |
propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFYAAMUDJPIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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